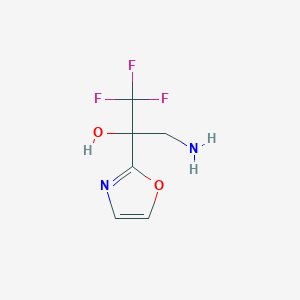

3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol: is an organic compound with the molecular formula C6H7F3N2O2 and a molecular weight of 196.13 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and an oxazole ring, making it a unique and versatile molecule in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol typically involves the reaction of 3-fluoropropanal with ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to introduce the oxazole ring. The specific reaction conditions, such as temperature, pressure, and solvent, can be optimized based on the desired yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization , are common to achieve the desired product specifications .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Aplicaciones Científicas De Investigación

While the search results do not provide extensive details specifically on the applications of "3-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol," they do offer some context and related information that can be useful for scientific research:

Basic Information and Properties:

- Chemical Identification: The compound is chemically known as this compound .

- CAS Number: It has a CAS number of 2241128-42-5 .

- Molecular Formula and Weight: The molecular formula is C6H7F3N2O2, and the molecular weight is 196.13 .

- Predicted Properties: The boiling point is predicted to be 273.9±40.0 °C, and the density is estimated at 1.472±0.06 g/cm3 . The pKa is predicted to be 8.25±0.50 .

Potential Research Areas:

- As a Building Block in Synthesis: The compound can serve as a raw material or building block in the synthesis of other chemical compounds .

- HIV-1 Research: Oxazole-containing compounds, which share structural similarities, have demonstrated anti-HIV-1 activity, suggesting a potential research area for this compound .

- Transition Metal Complex Synthesis: While not directly mentioning the specific compound, the synthesis of transition metal complexes involving similar compounds (α-pyridinyl alcohols) is discussed, which may indicate a potential research avenue .

Related Compounds:

- 3-amino-1,1,1-trifluoro-2-(5-methyl-1,3-oxazol-2-yl)propan-2-ol: This related compound with a methyl substitution is also available from chemical suppliers .

Vendors:

Mecanismo De Acción

The mechanism by which 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors , while the oxazole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of biological pathways, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Uniqueness: Compared to similar compounds, 3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol stands out due to the presence of the oxazole ring, which imparts unique chemical and biological properties. The combination of trifluoromethyl and oxazole functionalities makes it a versatile molecule for various applications in research and industry .

Actividad Biológica

3-Amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol (CAS No. 2241128-42-5) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C6H7F3N2O2

- Molecular Weight : 196.13 g/mol

- Boiling Point : Approximately 273.9 °C (predicted)

- Density : 1.472 g/cm³ (predicted) .

Research indicates that compounds containing oxazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group in this compound may enhance its biological efficacy through increased lipophilicity and metabolic stability .

Antimicrobial Activity

A study explored the antimicrobial effects of various oxazole derivatives, revealing that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

In vitro studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines. Specifically, compounds with structural similarities to this compound were tested for their ability to inhibit cell proliferation in human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptotic markers .

Study 1: Antimicrobial Efficacy

A recent research article evaluated the antimicrobial properties of several oxazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that 3-amino derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus, indicating strong antimicrobial potential .

Study 2: Anticancer Effects

In another study focusing on anticancer activity, researchers synthesized several trifluoromethyl-substituted oxazoles and tested their effects on HeLa cells. The compound demonstrated a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells .

Data Table: Biological Activities of Similar Compounds

Propiedades

IUPAC Name |

3-amino-1,1,1-trifluoro-2-(1,3-oxazol-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O2/c7-6(8,9)5(12,3-10)4-11-1-2-13-4/h1-2,12H,3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIGPFHGJZJYPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(CN)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.